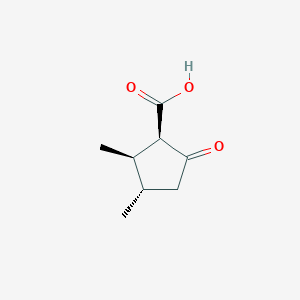
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid is a chiral organic compound with a unique structure characterized by its cyclopentane ring substituted with two methyl groups, a ketone, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective saponification of a precursor compound using pig liver esterase. This method includes the following steps :
Preparation of Nitrodiol: A mixture of glutaric dialdehyde, nitromethane, and methanol is reacted with sodium hydroxide at low temperatures. The resulting solution is neutralized and purified to obtain nitrodiol.
Acetylation: The nitrodiol is then acetylated using acetic anhydride and sulfuric acid to form nitrodiacetate.
Enantioselective Saponification: The nitrodiacetate is subjected to enantioselective saponification using pig liver esterase in a phosphate buffer, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
化学反应分析
Types of Reactions
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride for forming acyl chlorides, followed by reaction with alcohols or amines.
Major Products
The major products formed from these reactions include various derivatives such as esters, amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学研究应用
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis, aiding in the construction of complex molecules with specific stereochemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a precursor for pharmaceuticals, particularly in the development of drugs with specific chiral properties.
Industry: It is used in the synthesis of fine chemicals and intermediates for various industrial applications.
作用机制
The mechanism of action of (1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, its carboxylic acid group can form hydrogen bonds with active sites, while the ketone and methyl groups contribute to hydrophobic interactions and steric effects.
相似化合物的比较
Similar Compounds
(1R,2R,3S,1’R)-Nepetalinic acid: A monocyclic monoterpenoid with similar stereochemistry and applications in research.
(1R,2R,3S,5R)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: A compound with a similar chiral center configuration used in pharmacological studies.
Uniqueness
(1R,2R,3S)-2,3-Dimethyl-5-oxocyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, making it a valuable compound for studying chiral interactions and developing enantioselective synthesis methods.
属性
CAS 编号 |
921210-58-4 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
(1R,2R,3S)-2,3-dimethyl-5-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4-3-6(9)7(5(4)2)8(10)11/h4-5,7H,3H2,1-2H3,(H,10,11)/t4-,5+,7+/m0/s1 |
InChI 键 |
ULSQSYZPZBSCCO-HBPOCXIASA-N |
手性 SMILES |
C[C@H]1CC(=O)[C@@H]([C@@H]1C)C(=O)O |
规范 SMILES |
CC1CC(=O)C(C1C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[1-[(2-Bromophenyl)methyl]piperidin-4-yl]-4-phenylpiperazine;oxalic acid](/img/structure/B12629616.png)
![6-(1,3-Benzothiazol-2(3H)-ylidene)-3-[(4,6-dimethylpyrimidin-2-yl)amino]cyclohexa-2,4-dien-1-one](/img/structure/B12629620.png)
![(2S)-3-Methyl-2-{methyl[(1S)-1-(pyridin-4-yl)ethyl]amino}butan-1-ol](/img/structure/B12629623.png)
![1-[(2-Iodophenyl)methyl]-5-(2-methylpropyl)-4-phenyl-1H-imidazole](/img/structure/B12629628.png)
![5-Iodo-2-{4-[(3-phenylpropyl)sulfamoyl]benzamido}benzoic acid](/img/structure/B12629629.png)
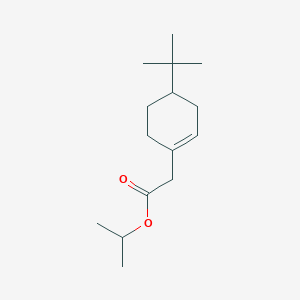
![4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12629635.png)
![8H-Indeno[5,4-b]furan-8-one, 5-bromo-1,2,6,7-tetrahydro-](/img/structure/B12629649.png)
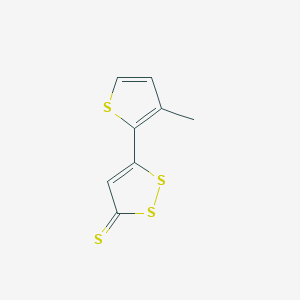
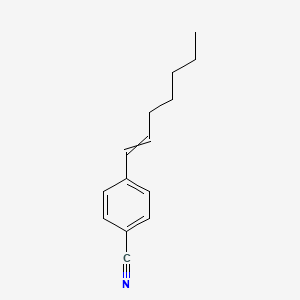
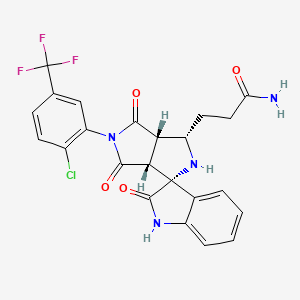

![6-(3,4-Difluorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12629681.png)

